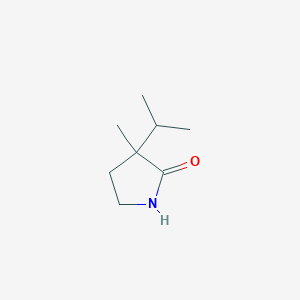
3-Methyl-3-(propan-2-YL)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
pyrrolidine-2-one , belongs to the pyrrolidine family—a five-membered nitrogen heterocycle. Medicinal chemists widely use this scaffold due to its unique properties:
Sp³ hybridization: The pyrrolidine ring allows efficient exploration of pharmacophore space.
Stereochemistry: The stereogenic carbons contribute to the molecule’s three-dimensional shape.
Non-planarity: The ring exhibits “pseudorotation,” enhancing 3D coverage.
Preparation Methods
Synthetic Routes::
Ring Construction: Pyrrolidine-2-one can be synthesized by constructing the ring from different cyclic or acyclic precursors. Reaction conditions vary based on the starting materials.
Functionalization: Preformed pyrrolidine rings (e.g., proline derivatives) can be functionalized to yield the desired compound.
Chemical Reactions Analysis
Pyrrolidine-2-one undergoes various reactions:
Oxidation: It can be oxidized to form pyrrolidine-2,5-diones.
Reduction: Reduction of the carbonyl group yields 3-methyl-4-(propan-2-yl)pyrrolidine.
Substitution: Substituents can be introduced at the nitrogen or carbon atoms.
Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., Grignard reagents).
Scientific Research Applications
Chemistry::
- Pyrrolidine-2-one derivatives serve as building blocks in organic synthesis.
- They participate in cyclization reactions to form complex molecules.
- Pyrrolidine-2-one derivatives exhibit antiviral, antibacterial, and anti-inflammatory properties.
- Some compounds target specific enzymes or receptors.
- Used in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The exact mechanism varies for different derivatives. They may interact with specific proteins, affecting cellular processes.
Comparison with Similar Compounds
Pyrrolidine-2-one’s uniqueness lies in its stereochemistry and reactivity. Similar compounds include pyrrolizines and other pyrrolidines.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
3-methyl-3-propan-2-ylpyrrolidin-2-one |
InChI |
InChI=1S/C8H15NO/c1-6(2)8(3)4-5-9-7(8)10/h6H,4-5H2,1-3H3,(H,9,10) |
InChI Key |
VVWMJJJHFIFNEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CCNC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline](/img/structure/B13331933.png)
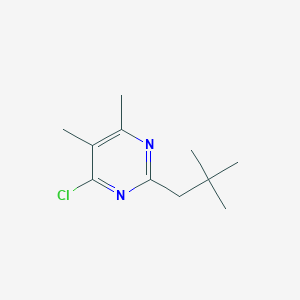

![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-pyrrolo[1,2-a]pyrazine]-1'-carboxylic acid](/img/structure/B13331956.png)
![2-Amino-1-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol](/img/structure/B13331957.png)
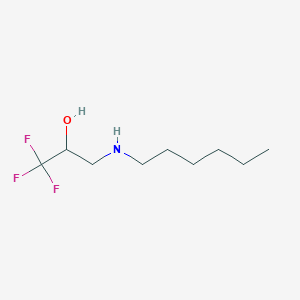
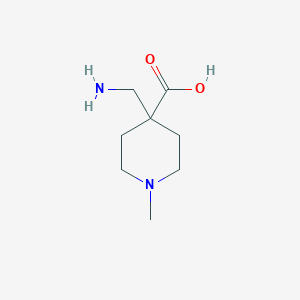
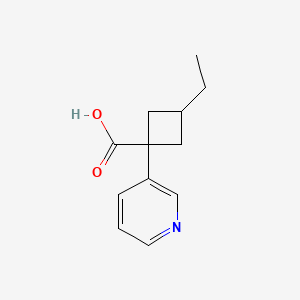
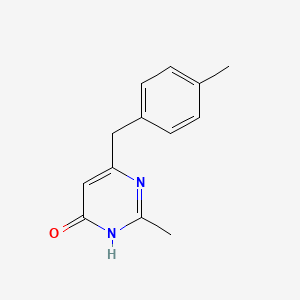
![Rel-2-((((1r,3R,4S)-3,4-difluorocyclopentyl)methyl)sulfonyl)benzo[d]thiazole](/img/structure/B13331984.png)
![2-[2-(Dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13331990.png)
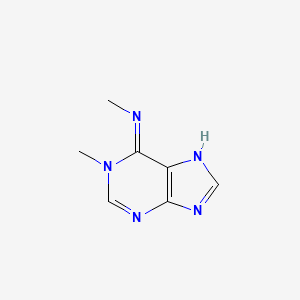
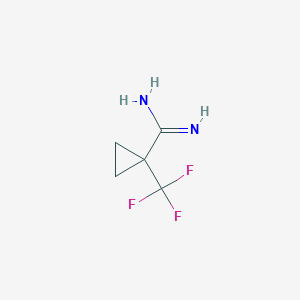
![2,4,7,11-Tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene](/img/structure/B13332014.png)
